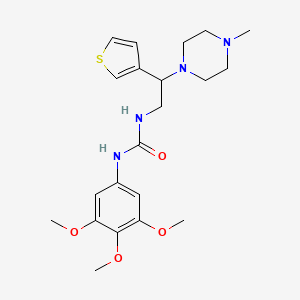
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H26N4OS, with a molecular weight of approximately 358.5 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a trimethoxyphenyl group, which contribute to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4OS |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1CCN(CC1)C(CNC(=O)Nc2cccc(C)c2)c3ccsc3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Common reagents used include lithium aluminum hydride for reduction and various halogens for substitution reactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. The biological activity is often assessed using Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound A | 25 | Antimicrobial |
| Compound B | 50 | Antimicrobial |
| Compound C | >200 | No significant activity |
Anticancer Potential
The compound's structural attributes suggest potential anticancer activity. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies show that modifications in the piperazine and thiophene groups can enhance cytotoxicity against various cancer cell lines.
The mechanism of action for compounds like this compound may involve interaction with specific biological targets such as enzymes or receptors. For example, studies have indicated that such compounds can act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Antitubercular Activity : A series of thiophene-containing urea derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising antitubercular activity with low cytotoxicity.
- Key Findings :
- Compound TTU12 exhibited an MIC value of 1.56 µM against Mtb H37Rv.
- Structural modifications significantly influenced the biological profile.
- Key Findings :
- Inhibition Studies : Research on similar urea derivatives has demonstrated their inhibitory effects on acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-24-6-8-25(9-7-24)17(15-5-10-30-14-15)13-22-21(26)23-16-11-18(27-2)20(29-4)19(12-16)28-3/h5,10-12,14,17H,6-9,13H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOXRPGSORPGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














